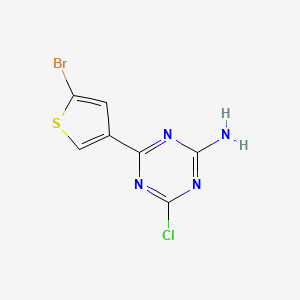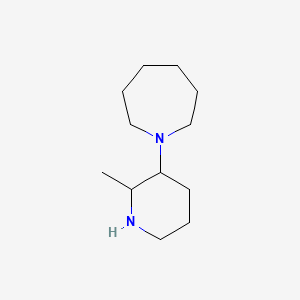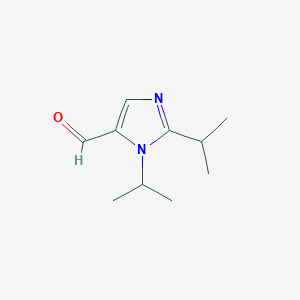![molecular formula C12H20N2O3 B13191169 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The oxadiazole intermediate and 2-methyl-4-hydroxyoxane.
Reaction Conditions: The reaction is carried out in tetrahydrofuran under reflux for 4.5 hours.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the formation of the oxadiazole ring followed by the introduction of the oxan-4-ol moiety. One common synthetic route includes the following steps:
-
Formation of the Oxadiazole Ring
Starting Materials: Propyl hydrazine and ethyl oxalate.
Reaction Conditions: The reaction is carried out in ethanol at room temperature for 5-8 days.
Reagents: Manganese dioxide in dichloromethane at room temperature for 2 hours.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at elevated temperatures.
Products: Oxidized derivatives of the oxadiazole ring.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents at low temperatures.
Products: Reduced forms of the oxadiazole ring.
-
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a catalyst at room temperature.
Scientific Research Applications
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
-
Medicinal Chemistry
Antibacterial and Antiviral Agents: The compound has shown potential as an antibacterial and antiviral agent due to its ability to inhibit the growth of various pathogens.
Anti-inflammatory Agents: It has been studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
-
Biological Research
-
Industrial Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
-
Pathways Involved
Comparison with Similar Compounds
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can be compared with other similar compounds in the oxadiazole family:
-
1,2,4-Oxadiazole
-
3,5-Diphenyl-1,2,4-oxadiazole
-
5-(4-Methoxyphenyl)-1,2,4-oxadiazole
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H20N2O3/c1-3-4-10-13-11(17-14-10)8-12(15)5-6-16-9(2)7-12/h9,15H,3-8H2,1-2H3 |
InChI Key |
WQKBLUTYLNLODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCOC(C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


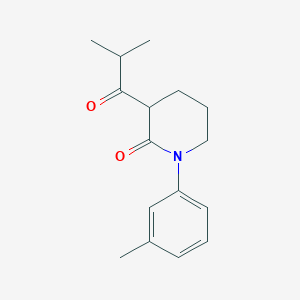
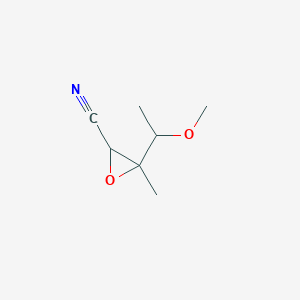
![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
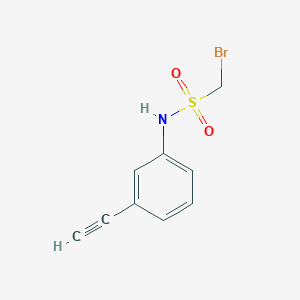
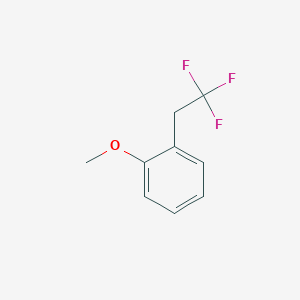

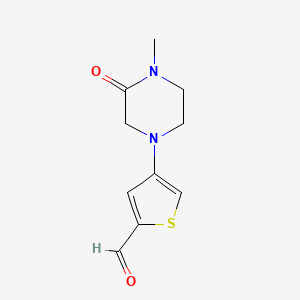
![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)
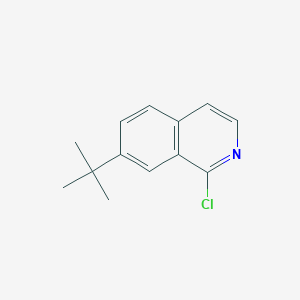
![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
